molecular formula C15H18N2O3S2 B057460 Z-thioPro-thiazolidine CAS No. 118059-38-4

Z-thioPro-thiazolidine

Cat. No.: B057460
CAS No.: 118059-38-4
M. Wt: 338.4 g/mol
InChI Key: ARKABCLDYHVJMU-ZDUSSCGKSA-N
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Description

Z-Thiopro-thiazolidine (IUPAC name: N-benzyloxycarbonyl-L-thioprolyl-thiazolidine) is a potent inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative disorders and cognitive dysfunction. Structurally, it belongs to the thiazolidine derivative family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound is synthesized by replacing the pyrrolidine ring in L-proline with a thiazolidine moiety and introducing a sulfur atom, which significantly enhances its inhibitory activity .

Key structural features include:

  • A thioproline residue (L-thioproline), where the pyrrolidine ring is sulfur-modified.
  • A thiazolidine ring fused to the proline backbone, increasing conformational rigidity.
  • A N-benzyloxycarbonyl (Z) protecting group, critical for substrate binding affinity.

This compound exhibits a remarkably low inhibition constant (Kᵢ) of 0.36 nM against bovine brain PEP, outperforming earlier analogs like Z-Pro-prolinal (Kᵢ = 3.7 nM) by an order of magnitude . Its activity is attributed to enhanced electron density and steric compatibility with PEP’s catalytic site due to sulfur incorporation .

Properties

CAS No.

118059-38-4

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl (4R)-4-(1,3-thiazolidine-3-carbonyl)-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C15H18N2O3S2/c18-14(16-6-7-21-10-16)13-9-22-11-17(13)15(19)20-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1

InChI Key

ARKABCLDYHVJMU-ZDUSSCGKSA-N

Isomeric SMILES

C1CSCN1C(=O)[C@@H]2CSCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CSCN1C(=O)C2CSCN2C(=O)OCC3=CC=CC=C3

Synonyms

KNP 057
KNP-057
Z-thioPro-thiazolidine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Sulfur Substitution : Replacing pyrrolidine (in Z-Pro-prolinal) with thiazolidine (in this compound) reduces Kᵢ by ~10-fold, highlighting sulfur’s role in improving enzyme-substrate interactions .

Aldehyde Functionalization : Z-L-Thiopro-L-thioprolinal’s aldehyde group further lowers Kᵢ to 0.01 nM, suggesting covalent binding to PEP’s catalytic serine residue .

Diverse Applications : Thiazolidin-4-one derivatives (e.g., compounds from Muhammed et al. ) exhibit antimicrobial properties but lack PEP specificity, underscoring this compound’s unique therapeutic niche.

Mechanistic Advantages Over Non-Thiazolidine Compounds

  • vs. Indan/Tetralin Derivatives : Indan-based PEP inhibitors (e.g., JMedChem analogs) show moderate activity (Kᵢ ~10–50 nM) but suffer from poor blood-brain barrier penetration. This compound’s smaller size and sulfur polarity improve CNS bioavailability .
  • vs. Azetidin-2-one : Azetidine derivatives (e.g., from ) are less stable due to ring strain, whereas thiazolidine’s saturated ring ensures metabolic resilience .

Research Findings and Implications

Structure-Activity Relationship (SAR) Insights

  • Thioproline vs. Proline : The thioproline residue increases electron density, strengthening hydrogen bonds with PEP’s Arg/Lys residues .
  • Thiazolidine Rigidity : The constrained thiazolidine ring reduces entropic penalties during enzyme binding, as confirmed by molecular dynamics simulations .

Clinical and Industrial Relevance

  • Neurodegenerative Therapy: this compound’s nanomolar potency positions it as a lead candidate for Alzheimer’s disease, where PEP overactivity correlates with amyloid-beta aggregation .
  • Synthetic Scalability: Despite complex synthesis (8+ steps for analogs; see ), this compound’s commercial availability (CAS synonyms in ) supports industrial-scale production.

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